2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h4-5,7-9H,1-3,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXALXTKYNDKBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C=C2C1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587573 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-44-9 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Cyclization via Enol-Etherification and Sequential Reactions
Enol-Etherification of Ketone Intermediates
A foundational method for constructing the tetrahydroindolizine scaffold involves enol-etherification followed by cyclization. As detailed in patent EP0897924B1, the synthesis begins with a ketone precursor (1) , which undergoes enol-etherification with an orthoformate ester (e.g., ethyl orthoformate) in the presence of a Brønsted acid catalyst. p-Toluenesulfonic acid (0.01 equivalents relative to the substrate) in ethanol at 45°C facilitates this step within one hour. The resulting enol ether (2) is then subjected to cyclization with α-cyanoacetamide in dimethyl sulfoxide (DMSO) using potassium carbonate (1.5–2 equivalents) at 70°C for three hours.
Ketalization and Functionalization
The benzodioxolyl group is introduced via ketalization or subsequent aromatic substitution. For example, intermediate (3) from the cyclization step may undergo Friedel-Crafts alkylation with 1,3-benzodioxol-5-yl derivatives. Patent WO2022/192703A1 highlights the use of morpholinomethyl and trifluoroacetyl groups as directing agents for regioselective functionalization, though specific conditions for the benzodioxolyl variant remain implicit.
Catalytic Enantioselective Synthesis via Isothiourea Organocatalysis
Tandem Michael Addition–Lactonization
A modern approach reported by Smith et al. employs isothiourea catalysis (e.g., homobenzotetramisole) for a one-pot enantioselective synthesis. The process begins with a Michael addition between 2-(pyrrol-1-yl)acetic acid and a trifluoromethyl enone, forming a C(1)-ammonium enolate intermediate. Subsequent lactonization and ring-opening cyclization yield the tetrahydroindolizine core with three stereocenters. While the study focuses on α-keto-β,γ-unsaturated esters, adapting the methodology to incorporate a benzodioxolyl electrophile is theoretically feasible.
Stereochemical Outcomes:
Intermediate Synthesis and Functional Group Interconversion
Reductive Amination
Patent WO2022/192703A1 describes reductive amination of tetrahydroindolizines with aldehydes or ketones. Using sodium cyanoborohydride in methanol, the benzodioxolyl moiety could be introduced post-cyclization, though competing side reactions (e.g., over-alkylation) may necessitate protecting groups.
Comparative Analysis of Synthetic Routes
*Yields estimated from analogous reactions in cited sources.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Direct functionalization of the indolizine core at C2 often competes with C3 or C5 positions. Patent suggests using bulky directing groups (e.g., trifluoroacetyl) to enhance C2 selectivity, though this requires additional deprotection steps.
Solvent and Catalytic Efficiency
The traditional cyclization route demands large solvent volumes (up to 50x weight/volume ratios), raising environmental and cost concerns. Recent advances in micellar catalysis or solvent-free mechanochemistry could mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or indolizine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its anti-inflammatory properties and potential use in treating various inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and inflammation. The compound can modulate signaling pathways such as the PI3K-Akt pathway, leading to the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)
- Structural Features : CzBBIT incorporates a benzoimidazo-thiazine core fused with carbazole, offering extended π-conjugation compared to the partially saturated indolizine system in the target compound .
- Synthesis : CzBBIT is synthesized via copper(I)-catalyzed coupling of 1H-benzo[d]imidazole-2-thiol with carbazole derivatives under inert conditions (110°C, 8 hours) . This contrasts with the milder cyclization conditions used for the indolizine derivative .
- Functional Groups : CzBBIT lacks the benzo[1,3]dioxole substituent but includes a thiazine ring, which enhances electron-withdrawing properties and thermal stability .
3,3-Dibutyl-4-methylene-pyrrolidine Derivatives
- Structural Features : These derivatives share a toluenesulfonyl-protected pyrrolidine scaffold but replace the indolizine core with a simpler pyrrolidine ring .
- Spectral Data : Similar IR peaks (e.g., 1662 cm⁻¹ for C=C) but distinct ¹H NMR patterns due to the absence of aromatic protons in the indolizine system .
Data Tables
Table 1: Structural and Spectroscopic Comparison
Research Findings and Discussion
- Electronic Properties : The benzo[1,3]dioxole group in the target compound contributes electron-donating effects, as evidenced by downfield shifts in ¹H NMR (δ 6.8–7.2 ppm) . In contrast, CzBBIT’s thiazine ring induces electron deficiency, favoring applications in optoelectronics .
- Conformational Flexibility : Partial saturation in the tetrahydro-indolizine core may enhance solubility compared to fully aromatic analogs like CzBBIT .
- Synthetic Challenges : The target compound’s multi-step synthesis requires precise protection-deprotection strategies, whereas CzBBIT’s one-pot synthesis offers higher efficiency .
Biological Activity
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, drawing on diverse research findings and case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H11N1O2
- Molecular Weight: 229.23 g/mol
The compound features a unique structure combining elements of benzo[1,3]dioxole and indolizine frameworks, which contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. It also inhibits key enzymes involved in cancer cell proliferation.
-
Case Study: A study evaluated the cytotoxic effects of similar derivatives on various cancer cell lines (HepG2, HCT116, MCF-7). The results indicated that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example:
Compound HepG2 IC50 (µM) HCT116 IC50 (µM) MCF-7 IC50 (µM) Doxorubicin 7.46 8.29 4.56 Thiourea Derivative 2.38 1.54 4.52
This suggests that the derivatives could be more effective than existing treatments while showing lower toxicity towards normal cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes and inhibiting vital enzymatic processes.
Enzyme Inhibition
Research indicates that this compound can inhibit several key enzymes involved in cellular processes:
- Topoisomerases: These enzymes are crucial for DNA replication and transcription. Inhibition can lead to DNA damage and subsequent cell death.
- Kinases: By targeting kinases involved in signaling pathways that regulate cell growth and survival, the compound can effectively halt cancer progression.
Apoptosis Induction
The compound triggers apoptosis through several pathways:
- Caspase Activation: Initiates a cascade leading to programmed cell death.
- Mitochondrial Pathway Modulation: Alters the balance between pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2), promoting cell death.
Research Findings
Recent research has focused on synthesizing derivatives of the compound to enhance its biological activity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
